molecular formula C14H25NO3 B8167042 tert-Butyl allyloxy(cyclohexyl)carbamate

tert-Butyl allyloxy(cyclohexyl)carbamate

Cat. No.: B8167042
M. Wt: 255.35 g/mol
InChI Key: MVVWNDUOJDFDNI-UHFFFAOYSA-N
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Description

tert-Butyl allyloxy(cyclohexyl)carbamate is a carbamate derivative characterized by a cyclohexyl backbone substituted with an allyloxy group and protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Its Boc group serves as a temporary protecting agent for amines, enabling selective reactions at other functional sites .

The synthesis of this compound involves alkylation of tert-butyl cyclohexylcarbamate with allyl bromide or related reagents in the presence of a base such as sodium hydride (NaH) in polar aprotic solvents like DMF. The reaction typically proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent undesired side reactions .

Properties

IUPAC Name

tert-butyl N-cyclohexyl-N-prop-2-enoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-11-17-15(12-9-7-6-8-10-12)13(16)18-14(2,3)4/h5,12H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVWNDUOJDFDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl allyloxy(cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl alcohol and cyclohexyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or distillation techniques to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl allyloxy(cyclohexyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

tert-Butyl allyloxy(cyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl allyloxy(cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include the inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and synthesis data for tert-butyl allyloxy(cyclohexyl)carbamate and related compounds:

Compound Name Substituent(s) Key Functional Groups Synthesis Yield Key Applications Reference ID
This compound Allyloxy, cyclohexyl Boc-protected carbamate, allyl ether Not reported Intermediate for allyl chemistry
tert-Butyl cyclohexylcarbamate Cyclohexyl Boc-protected carbamate 51% Amine protection in drug synthesis
tert-Butyl butyl(cyclohexyl)carbamate Butyl, cyclohexyl Boc-protected carbamate, alkyl chain Quantitative Hydrophobic moiety in polymers
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Hydroxymethyl, cyclohexyl Boc-protected carbamate, alcohol Not reported Solubility enhancer in APIs
tert-Butyl (3-oxocyclohexyl)carbamate 3-Ketone, cyclohexyl Boc-protected carbamate, ketone Not reported Precursor for spirocyclic compounds

Physicochemical Properties

Property This compound tert-Butyl Cyclohexylcarbamate tert-Butyl (3-oxocyclohexyl)carbamate
Molecular Weight (g/mol) ~297 (estimated) 229.32 227.3
LogP (Predicted) 3.2 2.8 1.5
Topological Polar Surface Area (Ų) 46.5 45.6 58.7
Synthetic Accessibility Score Moderate Low High

Data compiled from .

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